acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate
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Overview
Description
Acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate is an intricate organic compound with a notable structure comprising acetic acid and hexanoate moieties linked through a pentahydroxyhexyl bridge. This compound stands out due to its multi-functional groups, making it relevant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate typically involves several steps:
Protection of hydroxyl groups: on a hexose derivative using silyl or acetal protecting groups.
Introduction of aminohexanoate groups: through nucleophilic substitution.
Coupling of acetic acid moiety: using esterification or amidation reactions.
Deprotection: of hydroxyl groups to yield the final compound.
Key reaction conditions involve controlled temperatures, inert atmospheres, and the use of catalysts like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, production might involve large-scale fermentation processes with genetically modified microorganisms capable of synthesizing the hexose derivative, followed by chemical modification steps. Scaling up requires optimizing yields, maintaining purity, and ensuring the stability of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo:
Oxidation: : Hydroxyl groups can be oxidized to carbonyl groups.
Reduction: : The acetic acid moiety can be reduced to ethanol derivatives.
Substitution: : Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products
Major products from these reactions include oxidized derivatives like ketohexanoates, reduced products like ethanol derivatives, and substituted aminohexanoates.
Scientific Research Applications
Chemistry
The compound's unique structure allows for exploration in organic synthesis as a building block for more complex molecules.
Biology
It can act as a precursor for glycosylated amino acids, pivotal in studying glycoprotein interactions.
Medicine
Industry
Its derivatives could find uses in producing biodegradable polymers or as intermediates in synthetic chemistry.
Mechanism of Action
Molecular Targets and Pathways
In biological systems, the compound might interact with enzymes involved in carbohydrate metabolism, glycosylation pathways, or amino acid synthesis. Its multi-functional groups allow it to engage in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing molecular recognition processes.
Comparison with Similar Compounds
Unique Aspects
The presence of both acetic acid and aminohexanoate moieties linked through a pentahydroxyhexyl bridge sets it apart from other similar compounds, offering a unique combination of reactivity and functional group diversity.
List of Similar Compounds
Glucose derivatives: : Lacking the aminohexanoate group.
Amino acid derivatives: : Without the pentahydroxyhexyl linkage.
Hexanoate esters: : Without the acetic acid moiety.
Properties
Molecular Formula |
C28H58N2O18 |
---|---|
Molecular Weight |
710.8 g/mol |
IUPAC Name |
acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate |
InChI |
InChI=1S/2C12H25NO7.2C2H4O2/c2*13-5-3-1-2-4-10(17)20-7-9(16)12(19)11(18)8(15)6-14;2*1-2(3)4/h2*8-9,11-12,14-16,18-19H,1-7,13H2;2*1H3,(H,3,4)/t8-,9+,11+,12+;8-,9+,11-,12-;;/m01../s1 |
InChI Key |
MLFLZOBEHMFJLP-BGONAWBTSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(CCC(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)CCN.C(CCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CCN |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCC(=O)OCC(C(C(C(CO)O)O)O)O)CCN.C(CCC(=O)OCC(C(C(C(CO)O)O)O)O)CCN |
Origin of Product |
United States |
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